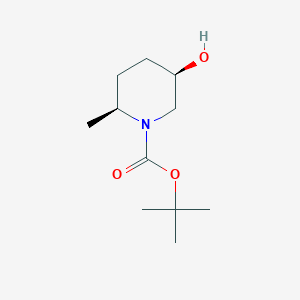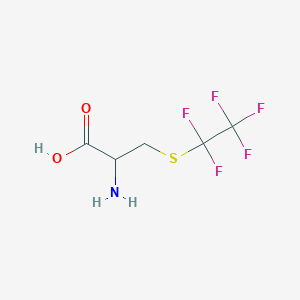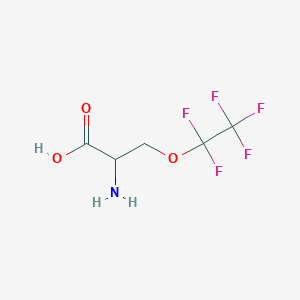![molecular formula C18H54N3NdSi6 B6351307 Tris[N,N-bis(trimethylsilyl)amide]neodymium(III) CAS No. 41836-23-1](/img/structure/B6351307.png)
Tris[N,N-bis(trimethylsilyl)amide]neodymium(III)
Overview
Description
Tris[N,N-bis(trimethylsilyl)amide]neodymium(III) is a chemical compound with the molecular formula Nd(N(Si(CH3)3)2)3. It is a neodymium complex where neodymium is coordinated with three bis(trimethylsilyl)amide ligands. This compound is part of a broader class of lanthanide amides, which are known for their unique reactivity and applications in various fields of chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tris[N,N-bis(trimethylsilyl)amide]neodymium(III) typically involves the reaction of neodymium chloride (NdCl3) with lithium bis(trimethylsilyl)amide (LiN(SiMe3)2) in an inert atmosphere. The reaction is carried out in a suitable solvent such as tetrahydrofuran (THF) at low temperatures to prevent decomposition:
NdCl3+3LiN(SiMe3)2→Nd(N(SiMe3)2)3+3LiCl
The product is then purified by recrystallization or sublimation under reduced pressure .
Industrial Production Methods
While the industrial production methods for Tris[N,N-bis(trimethylsilyl)amide]neodymium(III) are not extensively documented, they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and purity. The use of automated reactors and stringent control of reaction conditions would be essential for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Tris[N,N-bis(trimethylsilyl)amide]neodymium(III) undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in ligand exchange reactions where the bis(trimethylsilyl)amide ligands are replaced by other ligands.
Coordination Reactions: It can form complexes with various organic and inorganic ligands, expanding its utility in catalysis and materials science.
Common Reagents and Conditions
Common reagents used in reactions with Tris[N,N-bis(trimethylsilyl)amide]neodymium(III) include:
Halides: For substitution reactions.
Organic Ligands: For coordination chemistry.
Solvents: Such as THF, toluene, and hexane, which provide a medium for the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reacting with halides can produce neodymium halide complexes, while coordination with organic ligands can yield various neodymium-organic complexes .
Scientific Research Applications
Tris[N,N-bis(trimethylsilyl)amide]neodymium(III) has several scientific research applications:
Catalysis: It is used as a catalyst in polymerization reactions and other organic transformations.
Materials Science: The compound is employed in the synthesis of advanced materials, including rare-earth metal oxides and photoluminescent materials.
Coordination Chemistry:
Mechanism of Action
The mechanism of action of Tris[N,N-bis(trimethylsilyl)amide]neodymium(III) involves its ability to coordinate with various ligands and participate in electron transfer reactions. The bis(trimethylsilyl)amide ligands stabilize the neodymium center, allowing it to engage in diverse chemical transformations. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Similar Compounds
- Tris[N,N-bis(trimethylsilyl)amide]lanthanum(III)
- Tris[N,N-bis(trimethylsilyl)amide]cerium(III)
- Tris[N,N-bis(trimethylsilyl)amide]yttrium(III)
Uniqueness
Tris[N,N-bis(trimethylsilyl)amide]neodymium(III) is unique due to its specific coordination environment and reactivity profile. Compared to its lanthanide counterparts, it exhibits distinct catalytic properties and coordination chemistry, making it valuable for specialized applications in catalysis and materials science .
Properties
IUPAC Name |
bis(trimethylsilyl)azanide;neodymium(3+) | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C6H18NSi2.Nd/c3*1-8(2,3)7-9(4,5)6;/h3*1-6H3;/q3*-1;+3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWKIKGQVWYVALF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)[N-][Si](C)(C)C.C[Si](C)(C)[N-][Si](C)(C)C.C[Si](C)(C)[N-][Si](C)(C)C.[Nd+3] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H54N3NdSi6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
625.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
148274-47-9 | |
| Record name | Tris[N,N-bis(trimethylsilyl)amide]neodymium(III) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(E)-(3-bromo-4-fluorophenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B6351225.png)
![N-[(E)-1-(2,5-difluorophenyl)ethylideneamino]-4-methylbenzenesulfonamide](/img/structure/B6351228.png)
![N-cyclohexylcyclohexanamine;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-(phenylmethoxycarbonylamino)phenyl]propanoic acid](/img/structure/B6351230.png)

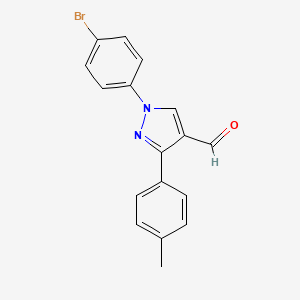
![1-(4-Bromophenyl)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1H-pyrazole-4-carbaldehyde](/img/structure/B6351262.png)
![7-Iodo-1H,2H-pyrrolo[1,2-a]pyrazin-1-one](/img/structure/B6351269.png)
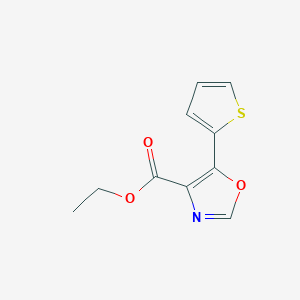
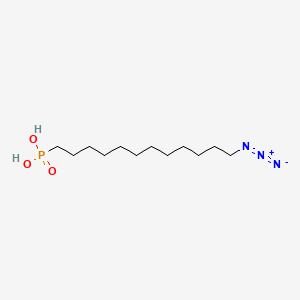
![4-{[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidinium chloride](/img/structure/B6351312.png)
